Cas no 1025302-40-2 (methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate)
methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- FTXDCQJWDLUMLW-RAXLEYEMSA-N
- methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate
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- MDL: MFCD01567470
- Inchi: 1S/C17H16N2O4S/c1-11(20)13(16(21)19-12-6-4-3-5-7-12)10-18-14-8-9-24-15(14)17(22)23-2/h3-10,18H,1-2H3,(H,19,21)/b13-10-
- InChI Key: FTXDCQJWDLUMLW-RAXLEYEMSA-N
- SMILES: C(/C(C)=O)(=C\NC1C=CSC=1C(OC)=O)\C(=O)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 344.083078g/mol
- Monoisotopic Mass: 344.083078g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 344.4g/mol
- XLogP3: 3.3
- Topological Polar Surface Area: 116Ų
methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162868-1 g |
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate |
1025302-40-2 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB162868-5 g |
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate |
1025302-40-2 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB162868-10 g |
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate |
1025302-40-2 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB162868-1g |
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate; . |
1025302-40-2 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB162868-5g |
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate; . |
1025302-40-2 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB162868-10g |
Methyl 3-((3-oxo-2-(N-phenylcarbamoyl)but-1-enyl)amino)thiophene-2-carboxylate; . |
1025302-40-2 | 10g |
€482.50 | 2024-06-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00893782-1g |
Methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate |
1025302-40-2 | 90% | 1g |
¥2394.0 | 2023-04-06 | |
| Ambeed | A961813-1g |
Methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate |
1025302-40-2 | 90% | 1g |
$348.0 | 2024-04-26 | |
| A2B Chem LLC | AI86417-1mg |
methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate |
1025302-40-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI86417-5mg |
methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate |
1025302-40-2 | >90% | 5mg |
$214.00 | 2024-04-20 |
methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate Suppliers
methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on methyl 3-{[(1Z)-2-acetyl-2-(phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate
Methyl 3-{[(1Z)-2-Acetyl-2-(Phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate: A Comprehensive Overview
Methyl 3-{[(1Z)-2-Acetyl-2-(Phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate, with CAS No. 1025302-40-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which incorporates a thiophene ring, an enamine group, and a phenylcarbamoyl substituent. Its synthesis and properties have been extensively studied, making it a valuable molecule for both academic and industrial applications.
The molecular structure of this compound is intriguing, as it combines several functional groups that contribute to its versatility. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and electronic properties. The presence of the enamine group further enhances the compound's reactivity and potential for participation in various chemical reactions. Recent studies have highlighted the importance of such structures in drug design, particularly in the development of bioactive molecules with potential therapeutic applications.
One of the most notable aspects of this compound is its synthesis methodology. Researchers have employed a variety of techniques to construct this molecule, including multicomponent reactions, catalytic asymmetric synthesis, and click chemistry. These methods not only demonstrate the versatility of the molecule but also pave the way for its large-scale production. The use of environmentally friendly reagents and conditions has further enhanced the appeal of these synthetic approaches, aligning with the growing demand for sustainable chemical processes.
In terms of applications, methyl 3-{[(1Z)-2-Acetyl-2-(Phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate has shown promise in several areas. Its electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials and optoelectronic devices. Additionally, its bioactivity has been explored in preclinical studies, where it has demonstrated potential as an anticancer agent. These findings underscore the compound's significance in both academic research and industrial development.
Recent advancements in computational chemistry have further deepened our understanding of this compound's properties. By employing techniques such as density functional theory (DFT) and molecular docking studies, researchers have been able to predict its interaction with biological targets with remarkable accuracy. These computational tools have not only accelerated drug discovery but also provided valuable insights into the molecule's stability and reactivity under various conditions.
The study of methyl 3-{[(1Z)-2-Acetyl-2-(Phenylcarbamoyl)eth-1-en-1-yl]amino}thiophene-2-carboxylate continues to be a vibrant area of research. Its unique combination of functional groups and versatile reactivity make it an invaluable tool for chemists and pharmacologists alike. As new applications emerge and synthetic methods improve, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.
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